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Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-2-amine

Cat. No.: B1401291

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Chloro-5-
iodopyridin-2-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals engaged with advanced heterocyclic building blocks. We will delve
into the core chemical properties, reactivity, synthesis, and applications of 6-Chloro-5-
iodopyridin-2-amine, a highly functionalized pyridine derivative pivotal for modern medicinal
chemistry. The insights provided herein are grounded in established chemical principles to
empower rational experimental design and accelerate discovery programs.

Core Physicochemical & Structural Properties

6-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative featuring a unique
substitution pattern that makes it a valuable intermediate in organic synthesis. Its structural and
chemical identifiers are fundamental for its use in a laboratory setting.

The molecule's identity is unequivocally established by its CAS number: 1221398-11-3.[1][2][3]
It is also known by synonyms such as 2-Amino-6-chloro-5-iodopyridine and 6-chloro-5-iodo-2-
aminopyridine.[1][3] A summary of its core properties is presented below.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value Source(s)
IUPAC Name 6-Chloro-5-iodopyridin-2-amine  N/A
CAS Number 1221398-11-3 [1][21[3]
Molecular Formula CsHaCIIN2 [1112][3]
Molecular Weight 254.46 g/mol [11121[3]
Melting Point 152 - 156 °C [4]
Boiling Point 340.4 £ 42.0 °C (Predicted) [11[3]
Density 2.139 + 0.06 g/cm? (Predicted) [11[3]
pKa 1.12 + 0.10 (Predicted) [1][3]
XLogP3 2.503 [1]

Practically insoluble in water;

Very soluble in DMF; Soluble
Solubility in methanol; Sparingly soluble [4]

in glacial acetic acid; Very

slightly soluble in chloroform.

Spectroscopic Profile (Predicted)

While experimental spectra for this specific molecule are not widely published, a predicted

spectroscopic profile can be extrapolated from its structure and data from analogous

compounds. This information is critical for reaction monitoring and structural confirmation.

e 'H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic

region, corresponding to the two protons on the pyridine ring. The chemical shifts would be

influenced by the electronic effects of the three substituents.

e 13C NMR: The carbon NMR would display five signals for the five carbon atoms of the

pyridine ring, with their chemical shifts dictated by the attached functional groups.

e Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion

peak (M+) and isotopic patterns corresponding to the presence of chlorine (3>ClI/3’Cl) and
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iodine.

e Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands
for N-H stretching of the primary amine, C=C and C=N stretching of the pyridine ring, and C-
Cl and C-I stretching vibrations.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 6-Chloro-5-iodopyridin-2-amine is dictated by the electronic interplay
of its substituents and the inherent properties of the pyridine ring. The pyridine nitrogen is
electron-withdrawing, which deactivates the ring towards electrophilic substitution but
powerfully activates it for nucleophilic aromatic substitution (SnAr), especially at the 2- and 6-
positions.[5]

Key Reactivity Centers:

e C6-CI (Chloro Group): The chlorine atom at the 6-position is ortho to the ring nitrogen. This
position is highly activated for SnAr reactions. The nitrogen atom can effectively stabilize the
negative charge in the Meisenheimer intermediate, facilitating the displacement of the
chloride by various nucleophiles.[5] This makes it a prime site for introducing new
functionalities.

e C5-1 (lodo Group): The iodine atom at the 5-position is an excellent handle for transition-
metal-catalyzed cross-coupling reactions. The C-I bond is weaker than the C-Cl bond,
making it more susceptible to oxidative addition in catalytic cycles like Suzuki-Miyaura,
Sonogashira, and Buchwald-Hartwig aminations.[5]

e C2-NHz (Amino Group): The amino group is a nucleophile and can undergo reactions such
as acylation, alkylation, or diazotization. It is also an electron-donating group, which
modulates the overall reactivity of the pyridine ring.

This differential reactivity allows for selective, stepwise functionalization of the pyridine core, a
highly desirable attribute in complex molecule synthesis.
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Caption: Reactivity map of 6-Chloro-5-iodopyridin-2-amine.
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Synthetic & Experimental Protocols

The following protocols are standardized methodologies that serve as a robust starting point for
the synthesis and subsequent derivatization of the title compound.

Proposed Synthesis of 6-Chloro-5-iodopyridin-2-amine

This procedure is based on the direct iodination of a commercially available precursor, a
common strategy for synthesizing iodo-pyridines.[6]

Workflow Diagram: Synthesis
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Caption: Workflow for the synthesis of 6-Chloro-5-iodopyridin-2-amine.
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Step-by-Step Protocol:

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under
a nitrogen atmosphere, add 2-amino-6-chloropyridine (1.0 equiv.).

Solvent & Reagent Addition: Add glacial acetic acid as the solvent. Add iodine monochloride
(ICl, 1.1 equiv.) dropwise to the stirred solution.[6]

Reaction: Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the consumption of
the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS).[6]

Workup: After completion, cool the mixture to room temperature. Carefully quench the
reaction by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO3s)
solution until gas evolution ceases and the pH is neutral or slightly basic.[6]

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3x volumes).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure.[6]

Purification: Purify the resulting crude solid by silica gel column chromatography using a
gradient of hexane/ethyl acetate to afford the pure 6-Chloro-5-iodopyridin-2-amine.[6]

Representative Application: Suzuki-Miyaura Cross-
Coupling

This protocol demonstrates the utility of the C-1 bond for forming a C-C bond, a cornerstone

reaction in drug development.

Workflow Diagram: Suzuki-Miyaura Coupling

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.chemicalbook.com/synthesis/2-chloro-3-iodopyridin-4-amine.htm
https://www.chemicalbook.com/synthesis/2-chloro-3-iodopyridin-4-amine.htm
https://www.chemicalbook.com/synthesis/2-chloro-3-iodopyridin-4-amine.htm
https://www.chemicalbook.com/synthesis/2-chloro-3-iodopyridin-4-amine.htm
https://www.benchchem.com/product/b1401291?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-chloro-3-iodopyridin-4-amine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

(Start: 6-Chloro-5-iodopyridin-2-amine)

:

Add Arylboronic Acid (1.2 equiv.)
Add Pd Catalyst (e.g., Pd(PPhs)a)
Add Base (e.g., K2COs)

Add Solvent System
(e.g., Dioxane/Water)

'

Heat under N2 atmosphere
(e.g., 90°C, 12h)
Monitor by TLC/LC-MS

Cool to RT
Dilute with Water
Extract with Organic Solvent

Dry, Concentrate & Purify
(Column Chromatography)

(End: 6-ChIoro-5-arylpyridin-2-amine)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1401291?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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